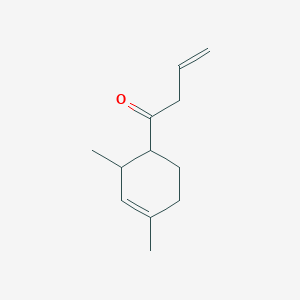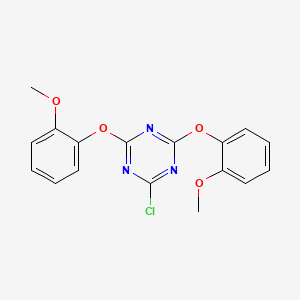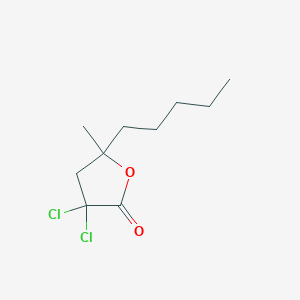
3,3-Dichloro-5-methyl-5-pentyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-5-methyl-5-pentyloxolan-2-one is an organic compound with a unique structure that includes a five-membered oxolane ring substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-methyl-5-pentyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dichloro-2-pentanone with a suitable nucleophile, followed by cyclization to form the oxolane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
3,3-Dichloro-5-methyl-5-pentyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxolanes.
科学研究应用
3,3-Dichloro-5-methyl-5-pentyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3,3-Dichloro-5-methyl-5-pentyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Pentyloxolan-2-one: A structurally similar compound with different substituents, leading to variations in reactivity and applications.
5-Pentyloxolan-2-one: Another related compound with a different substitution pattern, affecting its chemical and physical properties.
Uniqueness
3,3-Dichloro-5-methyl-5-pentyloxolan-2-one is unique due to the presence of both chlorine and methyl groups on the oxolane ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
89345-15-3 |
|---|---|
分子式 |
C10H16Cl2O2 |
分子量 |
239.14 g/mol |
IUPAC 名称 |
3,3-dichloro-5-methyl-5-pentyloxolan-2-one |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-4-5-6-9(2)7-10(11,12)8(13)14-9/h3-7H2,1-2H3 |
InChI 键 |
JUPMTFANXLVPIV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(CC(C(=O)O1)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


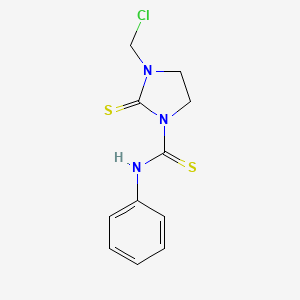
![1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one](/img/structure/B14373913.png)



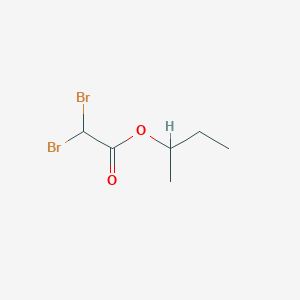
![1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one](/img/structure/B14373956.png)
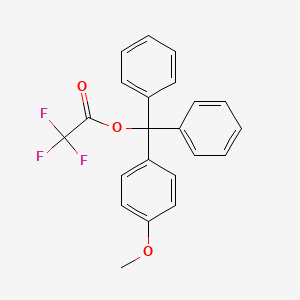
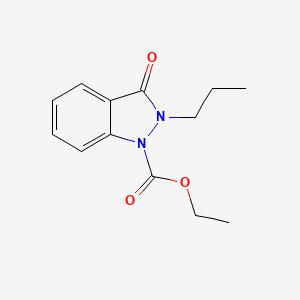
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)

